(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)propanehydrazide
Description
(Z)-3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)propanehydrazide is a hydrazide derivative incorporating a benzotriazole moiety and a 3-nitrophenyl substituent. Benzotriazole-based compounds are widely studied for their versatility in metal coordination, photostability, and bioactivity, particularly in antimicrobial and anticancer applications . This compound is synthesized via condensation reactions between hydrazide intermediates and substituted aldehydes/ketones, a method shared with its analogs .
Properties
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c1-12(13-5-4-6-14(11-13)23(25)26)18-20-17(24)9-10-22-16-8-3-2-7-15(16)19-21-22/h2-8,11H,9-10H2,1H3,(H,20,24)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYZHLUWJVODLV-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478532-60-4 | |
| Record name | 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'-(1-(3-NITROPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)propanehydrazide typically involves the following steps:
Formation of Benzotriazole Derivative: Benzotriazole is reacted with a suitable alkylating agent to introduce the propanamide group.
Condensation Reaction: The resulting intermediate is then subjected to a condensation reaction with 3-nitrobenzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or sodium hydride (NaH).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of photostabilizers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)propanehydrazide is likely related to its ability to interact with specific molecular targets. The benzotriazole group can chelate metal ions, while the nitrophenyl group may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in the substituents on the phenyl ring and the hydrazide backbone (Table 1):
Key Observations :
- Electron-withdrawing vs. Electron-donating groups : The 3-nitro group (target compound) and 4-nitro analog exhibit stronger electron-withdrawing effects than methyl or methoxy substituents, impacting electronic properties and reactivity .
- Hydrophobicity : Methyl and methoxy groups enhance lipophilicity compared to nitro derivatives, influencing solubility and membrane permeability .
Spectroscopic Data
1H-NMR Comparison :
IR Data :
Trends :
Biological Activity
(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)propanehydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing insights from various studies and research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 1H-benzo[d][1,2,3]triazole derivatives with nitrophenyl-substituted hydrazides. The reaction conditions often include solvents like dimethylformamide (DMF) and require specific temperature control to achieve optimal yields.
Anticancer Properties
Several studies have highlighted the anticancer potential of benzotriazole derivatives. For instance, compounds featuring the benzo[d][1,2,3]triazole moiety have been shown to exhibit cytotoxic effects against various cancer cell lines. A notable study reported that related compounds significantly inhibited the growth of human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cells with IC50 values ranging from 16.19 to 17.16 µM .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Histone Deacetylase Inhibition : Compounds with similar structures have been identified as inhibitors of histone deacetylases (HDACs), leading to the reactivation of tumor suppressor genes and subsequent induction of apoptosis in cancer cells .
- Reactive Oxygen Species Generation : The compound may induce oxidative stress in cancer cells, contributing to cell death through apoptosis or necrosis pathways.
Study 1: Cytotoxicity Assessment
In a comparative study involving various benzotriazole derivatives, this compound demonstrated a notable cytotoxic effect against both MCF-7 and HCT-116 cell lines. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 17.16 ± 1.54 |
| HCT-116 | 16.19 ± 1.35 |
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by the compound in cancer cells. It was found that treatment led to increased levels of reactive oxygen species (ROS), activation of caspase pathways, and subsequent apoptosis . This suggests that the compound not only inhibits cancer cell proliferation but also actively induces programmed cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
